molecular formula C10H10N2O2 B2690749 1-(1,3-benzoxazol-2-yl)azetidin-3-ol CAS No. 1339417-63-8

1-(1,3-benzoxazol-2-yl)azetidin-3-ol

Cat. No.: B2690749
CAS No.: 1339417-63-8
M. Wt: 190.202
InChI Key: WLYANEWGJXIQLZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzoxazole moiety attached to an azetidin-3-ol structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol typically involves the condensation of a benzoxazole derivative with an azetidine precursor. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzoxazole, which is then reacted with azetidine-3-ol under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)azetidin-3-ol: Similar structure but contains a benzothiazole moiety instead of a benzoxazole.

    1-(1,3-Benzimidazol-2-yl)azetidin-3-ol: Contains a benzimidazole moiety.

    1-(1,3-Benzoxazol-2-yl)azetidin-3-one: Oxidized form of the compound.

Uniqueness

1-(1,3-Benzoxazol-2-yl)azetidin-3-ol is unique due to its specific combination of a benzoxazole ring and an azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYANEWGJXIQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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